molecular formula C10H9F3O2 B3377166 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one CAS No. 1261680-31-2

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B3377166
CAS No.: 1261680-31-2
M. Wt: 218.17 g/mol
InChI Key: IIFNJVYRGAIWER-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a propanone moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethyl)benzaldehyde and acetone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction.

    Procedure: The 2-hydroxy-4-(trifluoromethyl)benzaldehyde is reacted with acetone in the presence of the base, leading to the formation of the desired product through a series of condensation and dehydration steps.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties

Comparison with Similar Compounds

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-hydroxy-4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-8(14)7-4-3-6(5-9(7)15)10(11,12)13/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFNJVYRGAIWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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